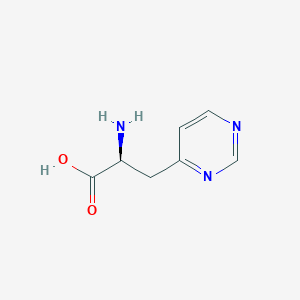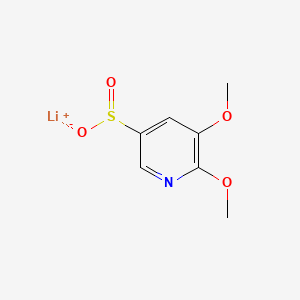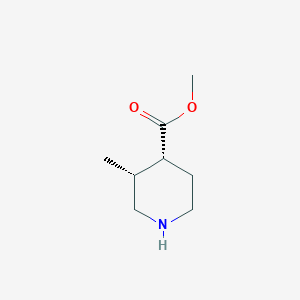
Methyl (3R,4R)-3-methylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,4R)-3-methylpiperidine-4-carboxylate is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,4R)-3-methylpiperidine-4-carboxylate typically involves several steps, including the N-acylation of 3-amino-4-methylpyridine, quaternization using benzyl halide, partial reduction with sodium borohydride, hydrolysis, and reductive amination . These steps are carried out under specific conditions to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as ring-closing metathesis and lipase-mediated kinetic resolution . These methods are preferred due to their efficiency and ability to produce the compound in large quantities with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (3R,4R)-3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Methyl (3R,4R)-3-methylpiperidine-4-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors . Additionally, it has industrial applications in the production of fine chemicals and agrochemicals .
Mécanisme D'action
The mechanism of action of Methyl (3R,4R)-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s stereochemistry plays a crucial role in its binding affinity and efficacy. It can modulate various biochemical pathways, leading to its desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Methyl (3R,4R)-3-methylpiperidine-4-carboxylate include other chiral piperidine derivatives, such as (3R,4S)-3-methylpiperidine-4-carboxylate and (3S,4R)-3-methylpiperidine-4-carboxylate . These compounds share similar structural features but differ in their stereochemistry.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in applications where stereochemistry is critical for activity and selectivity .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
methyl (3R,4R)-3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Clé InChI |
BSPJTLUXMCHYGU-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1CNCC[C@H]1C(=O)OC |
SMILES canonique |
CC1CNCCC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


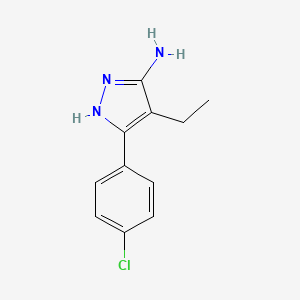
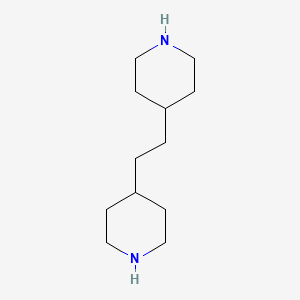


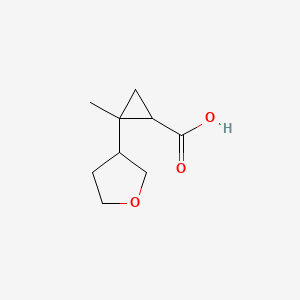
![tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)


![2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492502.png)

![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B13492508.png)
